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Compound of Interest

(3R)-3-(Methylamino)azepan-2-
Compound Name:

one
CAS No.: 87298-34-8
Cat. No.: B11765557

Get Quote

Executive Summary & Chemical Identity[1][2]

(3R)-3-(Methylamino)azepan-2-one is a seven-membered lactam (caprolactam) featuring a
secondary methylamino group at the C3 position with (R)-stereochemistry. This scaffold serves
as a constrained amino acid mimetic, specifically acting as a

-turn inducer in peptide chains.[1] It is a key intermediate in the development of CGRP receptor
antagonists (e.g., Telcagepant analogs) and protease inhibitors (e.g., Cathepsin K inhibitors),
where the rigid azepane ring locks the pharmacophore into a bioactive conformation.[1]

Chemical Identification Table
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Chemical Name

(3R)-3-(Methylamino)azepan-2-one

Common Synonyms

(R)-3-Methylaminocaprolactam; (R)-3-

(Methylamino)hexahydro-2H-azepin-2-one

CAS Number (Racemate)

65796-91-0

CAS Number (Parent Amine)

105645-46-3 (Refers to (R)-3-Aminoazepan-2-

one, the direct precursor)

C
H
Molecular Formula
N
O
Molecular Weight 142.20 g/mol

Chiral Center

C3 (R-configuration)

Physical State

White to off-white crystalline solid (typically as
HCI salt)

Solubility

Soluble in water, methanol, DMSO; sparingly

soluble in dichloromethane

Synthetic Pathways & Mechanistic Logic[1]

The synthesis of (3R)-3-(Methylamino)azepan-2-one presents two primary challenges:

establishing the C3 chiral center and introducing the N-methyl group without racemization (the

C3 proton is acidic due to the adjacent carbonyl).

Pathway A: The "Chiral Pool" Route (From D-Lysine)

This method utilizes the natural chirality of amino acids.[1] Since L-Lysine yields the (S)-isomer,

D-Lysine is required to access the (R)-enantiomer. This route is preferred for high optical purity

but is cost-prohibitive on a metric-ton scale due to the price of D-Lysine.
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e Cyclization: D-Lysine is cyclized to (R)-3-aminoazepan-2-one using a dehydrating agent
(e.g., hexamethyldisilazane/methanol).

o Protection/Methylation: The primary amine is protected (e.g., Boc), N-methylated, and
deprotected; or subjected to controlled reductive amination.[1]

Pathway B: The Industrial Resolution Route (From
Caprolactam)

This is the standard process chemistry route.[1] It starts with inexpensive

-caprolactam, proceeds through a racemic intermediate, and relies on chemical resolution or
enzymatic resolution.[1]

 Activation:
-Caprolactam is brominated at the
-position to form 3-bromo-azepan-2-one.[1]

» Displacement: Nucleophilic substitution with methylamine yields racemic 3-
(methylamino)azepan-2-one.[1]

» Resolution: The racemate is resolved using a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-
tartaric acid) to crystallize the (3R)-diastereomeric salt.
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Figure 1: Comparison of Industrial Resolution (Top) and Chiral Pool (Bottom) synthetic
pathways.

Detailed Experimental Protocol (Route B)

This protocol describes the Industrial Resolution Route, chosen for its scalability and cost-
effectiveness. It assumes the preparation of the racemate followed by classical resolution.[1]

Phase 1: Synthesis of Racemic 3-(Methylamino)azepan-
2-one

Reagents:

e -Bromo-
-caprolactam (CAS 143414-66-2)

e Methylamine (40% aq.[1][2] solution)
e Solvent: Ethanol or THF

Procedure:

Charge: In a 2L reactor, dissolve
-bromo-
-caprolactam (192 g, 1.0 mol) in Ethanol (600 mL).

o Addition: Cool to 0°C. Add Methylamine (40% ag., 232 g, 3.0 mol) dropwise over 60 minutes,
maintaining internal temperature

e Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC or
HPLC for disappearance of starting bromide.[1]

o Workup: Concentrate under reduced pressure to remove ethanol and excess methylamine.
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o Extraction: Dissolve the residue in water (300 mL) and extract with Dichloromethane (DCM,
3 x 300 mL).

« |solation: Dry combined organics over Na

SO

, filter, and concentrate to yield crude racemic 3-(methylamino)azepan-2-one as a pale
yellow oil.

Phase 2: Optical Resolution

Mechanism: L-Tartaric acid forms a less soluble diastereomeric salt with the (R)-enantiomer in
methanol/ethanol mixtures.

Procedure:

Salt Formation: Dissolve the crude racemate (142 g, 1.0 mol) in Methanol (500 mL).

e Acid Addition: Add a solution of L-Tartaric acid (150 g, 1.0 mol) in Methanol (500 mL) at
50°C.

o Crystallization: Cool the mixture slowly to 0°C over 8 hours. Seed with authentic (R)-salt if
available.

« Filtration: Filter the white precipitate.[1] This is the (R)-amine L-tartrate salt.[1]

o Recrystallization: Recrystallize from boiling Methanol/Water (9:1) to upgrade chiral purity to
>99% ee.

e Free Base Liberation: Suspend the salt in DCM (500 mL) and treat with 2N NaOH (aq) until
pH > 12. Separate phases, dry organic layer, and concentrate.[1][2][3]

Yield: Typically 30-35% (from racemate) of (3R)-3-(methylamino)azepan-2-one.

Analytical Controls & Quality Assurance

To ensure the integrity of the chiral building block, the following analytical methods are
mandatory.
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Chiral HPLC Method|[8]

e Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 pm).

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 210 nm.[1]

Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

NMR Characterization
e 1H NMR (400 MHz, CDCI3):

6.10 (br s, 1H, NH-lactam), 3.25-3.15 (m, 2H, H-7), 3.05 (dd, 1H, H-3), 2.40 (s, 3H, N-CH3),
2.05-1.30 (m, 6H, H-4,5,6).

» Diagnostic Signal: The N-methyl singlet at

2.40 ppm and the chiral proton at C3 (

3.05 ppm) are critical for confirming substitution.[1]

Applications in Drug Development[1]

The (3R)-3-(methylamino)azepan-2-one scaffold is a "privileged structure” in medicinal
chemistry.

CGRP Receptor Antagonists

This scaffold is a structural analog of the intermediate used in Telcagepant (MK-0974).[1] While
Telcagepant uses the primary amine ((R)-3-aminoazepan-2-one), the N-methyl derivative is
frequently used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and
metabolic stability (preventing metabolic deamination).

Peptidomimetics (Beta-Turn Mimetics)
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The 7-membered lactam ring forces the peptide backbone into a specific conformation,
mimicking the i+1 and i+2 residues of a

-turn. This is utilized in the design of inhibitors for:

o Cathepsin K (Osteoporosis targets).[1]

o Farnesyltransferase (Cancer targets).[1]

Application Workflow Diagram
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Figure 2: Downstream applications of the scaffold in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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